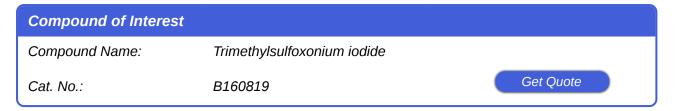


# Application Notes and Protocols: Synthesis of Aziridines from Imines with Trimethylsulfoxonium Iodide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Aziridines are valuable three-membered heterocyclic scaffolds that serve as versatile building blocks in organic synthesis and are key structural motifs in numerous biologically active compounds and pharmaceuticals. The synthesis of aziridines from imines using **trimethylsulfoxonium iodide** is a robust and widely employed method known as the Corey-Chaykovsky reaction. This reaction offers a powerful alternative to other aziridination methods, proceeding through the nucleophilic addition of a sulfur ylide to an imine, followed by intramolecular ring closure. This application note provides detailed protocols and data for the synthesis of aziridines from various imines, offering a practical guide for researchers in synthetic chemistry and drug development.

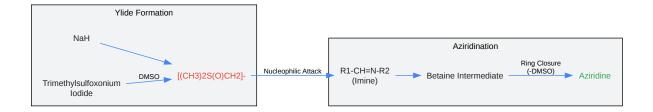
# **Reaction Principle**

The Corey-Chaykovsky reaction for aziridination involves the in situ generation of dimethyloxosulfonium methylide, a sulfur ylide, from **trimethylsulfoxonium iodide** and a strong base, typically sodium hydride.[1][2] The ylide then acts as a nucleophile, attacking the electrophilic carbon of the imine. The resulting intermediate undergoes an intramolecular nucleophilic substitution, with the sulfonium group acting as a good leaving group, to form the



three-membered aziridine ring.[2][3] The reaction is known for its diastereoselectivity, often favoring the formation of trans-substituted aziridines.[3]

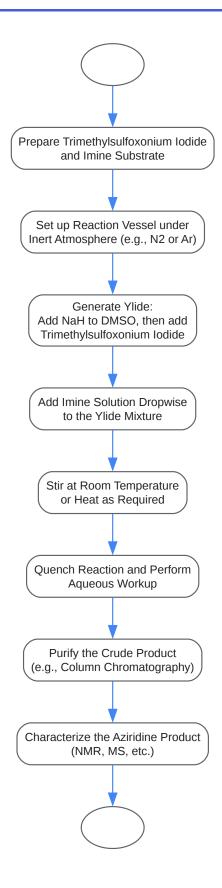
# **Mandatory Visualizations**



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Caption: Reaction mechanism for aziridine synthesis.





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Caption: General experimental workflow for aziridination.



# **Experimental Protocols**Preparation of Trimethylsulfoxonium Iodide

**Trimethylsulfoxonium iodide** can be synthesized from dimethyl sulfoxide (DMSO) and iodomethane.

#### Materials:

- Dimethyl sulfoxide (DMSO)
- Iodomethane (Methyl Iodide)
- Pressure vessel
- Chloroform (for washing)
- Water (for recrystallization)

#### Procedure:

- In a pressure vessel, combine dimethyl sulfoxide (2 mL, 28.2 mmol) and methyl iodide (1.75 mL, 28.1 mmol).[4][5]
- Seal the vessel and stir the mixture at 70 °C for 48 hours.[4][5]
- Cool the reaction mixture to room temperature. A precipitate will have formed.
- Filter the resulting precipitate and wash it with chloroform.
- Recrystallize the solid from water and dry it under reduced pressure to yield clear, colorless crystals of trimethylsulfoxonium iodide.[4]

Safety Note: Iodomethane is volatile and toxic and should be handled in a fume hood.

# General Protocol for the Synthesis of Aziridines from Imines



This protocol describes a general procedure for the reaction of an N-sulfinyl imine with the ylide generated from **trimethylsulfoxonium iodide**.

#### Materials:

- Trimethylsulfoxonium iodide
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- N-sulfinyl imine
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

#### Procedure:

- To a suspension of pentane-washed sodium hydride (3 equivalents, 60% in mineral oil) in anhydrous THF (2 mL), add **trimethylsulfoxonium iodide** (3 equivalents).[6]
- Stir the mixture at room temperature for 10 minutes, during which the cloudy suspension should become a clear solution, indicating the formation of the ylide.[6]
- Add a solution of the N-sulfinyl imine (1 equivalent) in anhydrous THF (2 mL) dropwise to the ylide solution.
- Heat the reaction mixture to 80 °C and stir for 12 hours.
- After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.



- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.

## **Data Presentation**

The following table summarizes the results for the synthesis of various aziridines from the corresponding N-sulfinyl imines using the protocol described above.

Entry	Aldehyde Precursor of Imine	Product	Yield (%)	Diastereomeri c Ratio (dr)
1	Benzaldehyde	N-sulfinyl-2- phenylaziridine	85	76:24
2	4- Chlorobenzaldeh yde	N-sulfinyl-2-(4- chlorophenyl)azir idine	82	75:25
3	4- Methoxybenzald ehyde	N-sulfinyl-2-(4- methoxyphenyl)a ziridine	88	78:22
4	2- Naphthaldehyde	N-sulfinyl-2-(2- naphthyl)aziridin e	80	76:24
5	Cinnamaldehyde	N-sulfinyl-2- styrylaziridine	75	70:30

Note: Yields are for isolated, chromatographically pure material. Diastereomeric ratios were determined by 1H NMR analysis of the crude reaction mixture.[6]

# **Scope and Limitations**



The Corey-Chaykovsky aziridination of imines is a versatile reaction applicable to a wide range of substrates.[3] It is particularly effective for imines bearing electron-withdrawing groups on the nitrogen atom, such as sulfinyl, sulfonyl, or phosphinoyl groups, which activate the imine towards nucleophilic attack.[7] The reaction generally proceeds with good to excellent yields.

A key consideration is the diastereoselectivity of the reaction. While often favoring the trans isomer, the level of selectivity can be influenced by the specific substrates and reaction conditions. For certain applications, achieving high diastereoselectivity may require optimization of the reaction parameters or the use of chiral auxiliaries on the imine or chiral catalysts to induce enantioselectivity.[8][9]

# Conclusion

The synthesis of aziridines from imines using **trimethylsulfoxonium iodide** is a highly effective and practical method for accessing these important heterocyclic compounds. The presented protocols and data provide a solid foundation for researchers to apply this methodology in their synthetic endeavors. The reaction's broad substrate scope and operational simplicity make it a valuable tool in the synthesis of complex molecules for academic research and drug discovery.

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- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Aziridines from Imines with Trimethylsulfoxonium Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160819#synthesis-of-aziridines-from-imines-withtrimethylsulfoxonium-iodide]

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